![molecular formula C6H11Cl2N3 B2454144 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride CAS No. 1951444-56-6](/img/structure/B2454144.png)

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride is a chemical compound that has been used in various research studies . It is a derivative of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine family .

Synthesis Analysis

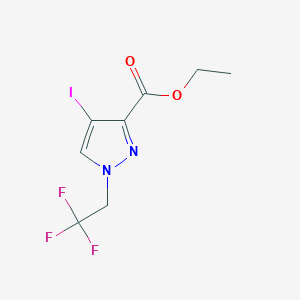

The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives has been reported in several studies . These compounds were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .Molecular Structure Analysis

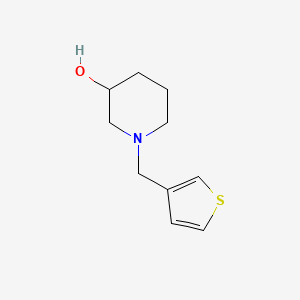

The molecular structure of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride is represented by the formula C6H9N3.2ClH . The InChI code for this compound is 1S/C6H9N3/c1-2-5-6(7-3-1)4-8-9-5/h4,7H,1-3H2,(H,8,9) .Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride include a molecular weight of 196.1 . It is a pale-yellow to yellow-brown solid at room temperature .Aplicaciones Científicas De Investigación

Antiviral Activity Against Hepatitis B Virus (HBV)

Mecanismo De Acción

Target of Action

It has been found to be a potential inhibitor of the hepatitis b virus (hbv) core protein .

Mode of Action

The compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, leading to conformational changes that inhibit the virus’s ability to replicate .

Biochemical Pathways

Given its role as a cpam, it likely impacts the pathways involved in hbv replication .

Result of Action

The compound effectively inhibits a broad range of nucleoside-resistant HBV mutants . In an HBV AAV mouse model, a lead compound was able to suppress HBV DNA viral load through oral administration .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-2-5-6(7-3-1)4-8-9-5;;/h4,7H,1-3H2,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQGHKQWPADFIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2)NC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2454063.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2454065.png)

![7-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2454066.png)

![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride](/img/no-structure.png)

![Methyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B2454071.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2454073.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2454077.png)

![Methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate](/img/structure/B2454084.png)